molecular formula C7H16N2 B13528584 N1-methylcyclohexane-1,2-diamine

N1-methylcyclohexane-1,2-diamine

Cat. No.: B13528584
M. Wt: 128.22 g/mol
InChI Key: UZFSSDLWBZWJRU-UHFFFAOYSA-N
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Description

N1-methylcyclohexane-1,2-diamine is an organic compound with the molecular formula C8H18N2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by amino groups at the 1 and 2 positions, and one of the amino groups is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-methylcyclohexane-1,2-diamine can be synthesized through several methods. One common approach involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane. The hydrogenation process typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-methylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.

Scientific Research Applications

N1-methylcyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes. These complexes can be employed in catalysis and material science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-methylcyclohexane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-diamine: A similar compound without the methyl substitution.

    N,N’-dimethylcyclohexane-1,2-diamine: Another derivative with two methyl groups.

    1,2-diaminocyclohexane: A compound with two amino groups but no methyl substitution.

Uniqueness

N1-methylcyclohexane-1,2-diamine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2-N-methylcyclohexane-1,2-diamine

InChI

InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3

InChI Key

UZFSSDLWBZWJRU-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1N

Origin of Product

United States

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